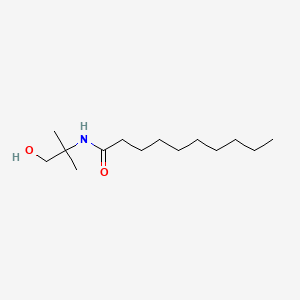

N-Decanoyl-2-amino-2-methylpropanol

Description

Structure

3D Structure

Properties

CAS No. |

35922-60-2 |

|---|---|

Molecular Formula |

C14H29NO2 |

Molecular Weight |

243.39 g/mol |

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)decanamide |

InChI |

InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-13(17)15-14(2,3)12-16/h16H,4-12H2,1-3H3,(H,15,17) |

InChI Key |

IWZPIXUPMVBLSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NC(C)(C)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Decanoyl 2 Amino 2 Methylpropanol and Its Precursors

Chemical Synthesis of 2-Amino-2-methyl-1-propanol (B13486) Precursors

The synthesis of 2-amino-2-methyl-1-propanol (AMP), the foundational amino alcohol precursor, can be achieved through various multistep reaction pathways. The choice of method often involves a trade-off between raw material availability, safety, cost, and desired product purity.

Multistep Reaction Pathways and Optimization of Reaction Conditions

Several distinct routes for the industrial and laboratory-scale synthesis of 2-amino-2-methyl-1-propanol have been developed.

One of the earliest and most established methods begins with 2-nitropropane (B154153). researchgate.netresearchgate.net This process typically involves a formylation reaction between 2-nitropropane and formaldehyde, followed by the reduction of the resulting nitro group to an amine. researchgate.netresearchgate.net However, this pathway has notable shortcomings, including the hazardous nature of 2-nitropropane, which complicates storage and transportation, and the significant capital investment required for production equipment. researchgate.net

To circumvent the hazards associated with nitroalkanes, alternative pathways have been devised. A prominent example involves the reaction of isobutene, chlorine, and acetonitrile (B52724). researchgate.netnih.gov This process yields N-[1-(chloromethyl)propyl] acetyl chloroamine, which then undergoes a two-stage hydrolysis to produce 2-amino-2-methyl-1-propanol. researchgate.net This method is considered advantageous due to its use of cheaper, more readily available materials and results in a high-purity product with fewer complex steps. researchgate.net

Another significant pathway starts with 2-chloroisopropyl chloride. nih.gov The synthesis proceeds through the following steps:

Reaction with sodium cyanide (Cymag) to form 2-methyl propionitrile.

An aldol (B89426) reaction with formaldehyde, catalyzed by an amine like triethylamine (B128534), to produce 2,2-dimethyl-3-hydroxypropionitrile.

Hydrolysis of the nitrile group, typically with an inorganic acid such as hydrochloric acid, to yield 2,2-dimethyl-3-hydroxypropanamide.

A final Hofmann degradation reaction using sodium hypochlorite (B82951) and sodium hydroxide (B78521) to give the target 2-amino-2-methyl-1-propanol. nih.gov

Optimization of this latter process involves controlling reaction parameters such as temperature and time at each stage. For instance, the aldol reaction can be run at 35-60°C for several hours, while the Hofmann degradation is typically performed by adding the amide to a cooled solution of hypochlorite and base before heating to 60-90°C for a short period (10-60 minutes). nih.gov The final product is purified by distillation under reduced pressure. nih.gov

A further method involves the hydrogenolysis and reduction of an α-amino isobutyric acid alkyl ester in an alcoholic solution, using a metal catalyst in a single step.

Table 1: Comparison of Synthetic Pathways to 2-Amino-2-methyl-1-propanol

| Starting Material(s) | Key Intermediates | Primary Advantages | Primary Disadvantages | Reference(s) |

|---|---|---|---|---|

| 2-Nitropropane, Formaldehyde | 2-Nitro-2-methyl-1-propanol | Established industrial process. | Hazardous starting material (2-nitropropane), high equipment cost. | researchgate.netresearchgate.net |

| Isobutene, Chlorine, Acetonitrile | N-[1-(chloromethyl)propyl] acetochloroamide | Cheaper, readily available, and less hazardous materials; high product purity. | Involves handling chlorine gas. | researchgate.netnih.gov |

| 2-Chloroisopropyl chloride, Sodium Cyanide, Formaldehyde | 2-Methyl propionitrile; 2,2-dimethyl-3-hydroxypropionitrile | Cheap materials, low cost, high yield, low pollution. | Use of highly toxic sodium cyanide. | nih.gov |

| α-Amino isobutyric acid alkyl ester | Not applicable (one-step) | Direct, one-step process. | Dependent on the availability and cost of the starting ester. |

Stereoselective Synthesis Approaches for Chiral Analogs

While 2-amino-2-methyl-1-propanol itself is an achiral molecule, the synthesis of its chiral analogs is of significant interest for various specialized applications. The creation of a stereogenic center, particularly a quaternary one, requires sophisticated stereoselective methods. These approaches can be broadly categorized based on the source of stereochemical control. fishersci.it

Substrate Control: This strategy relies on the inherent chirality of the starting material to direct the formation of new stereogenic centers. For example, a chiral precursor derived from a natural product like (-)-perillaldehyde (B192075) can be used. A synthesis might involve reductive amination followed by a stereoselective dihydroxylation, where the existing chiral center influences the facial selectivity of the incoming reagent, leading to a diastereomeric mixture that can often be separated. lookchem.com

Auxiliary Control: This is a common and powerful method where an achiral substrate is covalently bonded to a chiral auxiliary. fishersci.it The auxiliary, often derived from a readily available chiral pool molecule, directs the stereochemical outcome of a subsequent reaction. For instance, in a Strecker reaction to produce an amino acid analog, a chiral amine like (S)-α-methylbenzylamine can be condensed with a ketone to form a chiral imine. Subsequent addition of a cyanide source proceeds with diastereoselectivity controlled by the auxiliary. researchgate.net The auxiliary is removed in a later step to reveal the enantiomerically enriched product.

Reagent Control: In this approach, an achiral substrate is converted to a chiral product through the use of a chiral reagent or catalyst. fishersci.it For the synthesis of chiral amino alcohols, this could involve an asymmetric reduction of a corresponding aminoketone using a chiral reducing agent or, more commonly, asymmetric catalysis. For example, a highly diastereoselective rhodium(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines can produce syn-α-hydroxy-β-amino esters with excellent stereocontrol. fishersci.it The use of chiral metal catalysts is a cornerstone of modern asymmetric synthesis.

These principles can be applied to generate chiral analogs of 2-amino-2-methyl-1-propanol, for example, by synthesizing a molecule where one of the methyl groups is replaced by a different substituent, thus creating a chiral center.

Acylation Strategies for N-Decanoyl-2-amino-2-methylpropanol Formation

The final step in the synthesis of the target compound is the N-acylation of 2-amino-2-methyl-1-propanol with a ten-carbon fatty acid chain. This transformation can be accomplished using both classical and modern, more sustainable methods.

Amidation Reactions Utilizing Fatty Acyl Chlorides

The most traditional and direct method for forming the amide bond is the reaction of 2-amino-2-methyl-1-propanol with decanoyl chloride. nih.gov This reaction, a variant of the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base. fishersci.it

The process involves the nucleophilic attack of the primary amine group of AMP on the highly electrophilic carbonyl carbon of decanoyl chloride. A base, such as triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. nih.gov A specific example involves the sequential treatment of a related diamino alcohol with aqueous sodium hydroxide and decanoyl chloride to yield the N-decanoyl product in high yield. acs.org While effective, this method has drawbacks related to the handling of acyl chlorides, which are corrosive and water-reactive, and the generation of stoichiometric waste. researchgate.net

Development of Alternative and Sustainable Acylation Methods

Growing demand for environmentally benign chemical processes has spurred the development of alternatives to the acyl chloride method. researchgate.net These sustainable approaches often offer higher atom economy, milder reaction conditions, and reduced waste.

Enzymatic Catalysis: One of the most promising green alternatives is the use of enzymes, particularly lipases, to catalyze amidation. nih.gov Immobilized Candida antarctica lipase (B570770) B (CALB) is a highly versatile and efficient biocatalyst for the direct amidation of amines with free carboxylic acids or their simple esters. nih.govnih.gov In this approach, 2-amino-2-methyl-1-propanol would be reacted directly with decanoic acid or an ester like methyl decanoate. The reaction is chemoselective for the amine group, leaving the hydroxyl group untouched, and proceeds under mild conditions. nih.govrsc.org The primary byproduct is water (when starting from the acid) or a simple alcohol (from the ester), making it an environmentally friendly process. nih.gov These reactions are often performed in green solvents like cyclopentyl methyl ether, and the immobilized enzyme can be recovered and reused. nih.gov

Direct Carboxylic Acid Activation: Another strategy avoids the formation of acyl chlorides by activating the carboxylic acid in situ. This can be achieved using various coupling reagents common in peptide synthesis, such as carbodiimides (DCC, EDC) or uronium salts (HATU, HBTU), which form a highly reactive activated ester intermediate. fishersci.it An alternative, cost-effective activating agent is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.net This reagent reacts with the carboxylic acid to form a reactive intermediate that is then coupled with the amine. researchgate.net

Other Catalytic Methods: Research has also explored methods for the direct dehydrative condensation of carboxylic acids and amines using simpler catalysts. For instance, silica (B1680970) gel has been used as a solid support and catalyst for direct amidation under microwave irradiation, offering a significant improvement over many previous methods. libretexts.org

Isolation and Purification Techniques for this compound

Following the acylation reaction, a systematic process of isolation and purification is required to obtain this compound in high purity. The specific techniques employed depend on the physical properties of the product and the impurities present from the chosen synthetic route.

A typical purification sequence begins with a workup procedure. If the reaction is performed in an organic solvent, it may be washed with an aqueous solution to remove any water-soluble reagents or byproducts, such as the hydrochloride salt of the base used in the acylation step. nih.gov The organic layer is then separated, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. nih.gov

If a solid precipitate forms during the reaction (e.g., triethylamine hydrochloride), it can be removed by simple filtration before concentrating the filtrate. nih.gov

For final purification, column chromatography is a widely used and effective technique. nih.gov The crude residue is dissolved in a minimal amount of solvent and loaded onto a silica gel column. acs.org A suitable eluent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is passed through the column. nih.gov The components of the mixture separate based on their differing affinities for the silica stationary phase, allowing for the collection of the pure this compound fraction.

Alternatively, if the product is a stable, crystalline solid, recrystallization or crystallization sweating can be an effective purification method. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

Chromatographic Separation Methods (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)

The purification and analysis of this compound and its precursors are critical steps in its synthesis and characterization. Chromatographic techniques, particularly Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are instrumental for monitoring reaction progress, identifying impurities, and isolating the final product.

Thin Layer Chromatography (TLC)

TLC is a versatile and rapid analytical technique used for the qualitative monitoring of chemical reactions and for the preliminary determination of purification conditions. amrita.edu For N-acyl amides like this compound, silica gel is a commonly used stationary phase. umich.edu The separation principle relies on the differential partitioning of the compound and impurities between the stationary phase and a mobile phase. amrita.edu

In the analysis of compounds structurally similar to this compound, such as N-decanoyl psychosine, TLC on silica gel has been successfully employed. A solvent system of chloroform-methanol-water-ammonium hydroxide in a ratio of 48:14:1:1 was used to confirm the purity of the synthesized amide, revealing a single spot for the compound. umich.edu For general monitoring of reactions involving amide synthesis, reaction progress can be tracked using TLC plates. google.com The choice of eluent is crucial; for instance, in the purification of related amino alcohol derivatives, a mobile phase of ethyl acetate and hexane is often used. bioorg.org

Table 1: Example TLC Systems for Amino Alcohols and Derivatives

| Compound Type | Stationary Phase | Mobile Phase (v/v) | Purpose | Reference |

| N-decanoyl psychosine | Silica Gel | Chloroform/Methanol/Water/Ammonium Hydroxide (48:14:1:1) | Purity Check | umich.edu |

| Azido Amino Alcohols | Silica Gel | Ethyl Acetate/Hexane (20:80) | Purification Monitoring | bioorg.org |

| Amino Acids | Cellulose | Not Specified | Quantitative Analysis | psu.edu |

| L-Arginine Metabolites | Silica Gel RP-18 | Methanol/50% Acetic Acid (3:1) 5% Acetic Acid/Methanol/Acetonitrile (50:35:15) | Separation | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of chemical compounds. For the precursors of this compound, particularly 2-amino-2-methylpropanol (AMP), several HPLC methods have been developed.

One reverse-phase (RP) HPLC method for the analysis of 2-amino-2-methylpropanol uses a mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

In studies of the degradation of aqueous 2-amino-2-methylpropanol, ion chromatography, a subset of HPLC, has been utilized. researchgate.net A common setup involves an IonPac AS15 column with an IonPac AG15 guard column. researchgate.net Elution is performed using a potassium hydroxide gradient, starting at a low concentration and increasing over the course of the analysis. researchgate.net

Furthermore, an HPLC method for quantifying airborne 2-amino-2-methylpropanol involves pre-column derivatization with 1-naphthylisothiocyanate (NITC). osha.gov The resulting derivative is analyzed using a mobile phase of 80:20 isooctane:isopropanol and UV detection. osha.gov

Table 2: HPLC Parameters for the Analysis of 2-Amino-2-methylpropanol (AMP)

| Method | Column | Mobile Phase | Detection | Purpose | Reference |

| Reverse Phase | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible | Analysis & Impurity Isolation | sielc.com |

| Ion Chromatography | IonPac AS15 | Potassium Hydroxide (gradient) | Not Specified | Degradation Product Analysis | researchgate.net |

| Reverse Phase | Not Specified | Isooctane/Isopropanol (80:20) | UV | Quantification (after derivatization) | osha.gov |

Crystallization and Recrystallization Protocols

Crystallization is a key purification technique in chemical synthesis, used to obtain high-purity solid compounds from a solution. For the precursors of this compound, specifically 2-amino-2-methylpropanol (AMP), detailed crystallization protocols have been established to remove impurities without introducing new ones. google.com

A recently developed purification method for 2-amino-2-methylpropanol involves a crystallization sweating process. google.com This procedure begins with molten, impure AMP, which may contain substances such as 4,4-dimethyl-1,3-oxazolidine and 2-methylamino-2-methyl-1-propanol. google.com The process is outlined below:

Table 3: Crystallization Sweating Protocol for 2-Amino-2-methylpropanol (AMP) Purification

| Step | Parameter | Value/Range | Purpose | Reference |

| 1. Initial Cooling | Target Temperature | 35-37 °C | Prepare for crystallization | google.com |

| 2. Crystallization | Cooling Rate | 0.5-1.5 °C / hour | Induce crystal formation | google.com |

| Final Temperature | 27-30 °C | Complete crystallization | google.com | |

| Heat Preservation | 0.5-2 hours | Allow crystals to grow | google.com | |

| 3. Sweating | Heating Rate | 0.5-1.5 °C / hour | Melt impurities from crystal surface | google.com |

| Target Temperature | 33-34 °C | Induce "sweating" | google.com | |

| Heat Preservation | 6-12 hours | Allow impurities to drain | google.com | |

| 4. Final Step | Separation | Separation of sweat | Isolate purified product | google.com |

This method effectively purifies the AMP product. google.com If the initial material has a significant water content (e.g., >0.01%), a preliminary dehydration step via vacuum rectification is recommended before crystallization. google.com

While specific crystallization protocols for the final product, this compound, are not extensively detailed in the provided literature, general principles of recrystallization would apply. This typically involves dissolving the crude product in a suitable hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then isolated by filtration. The synthesis of related amides often concludes with purification via silica gel chromatography, after which crystallization could be employed as a final polishing step if a solid product is obtained. umich.edubioorg.org

Comprehensive Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in N-Decanoyl-2-amino-2-methylpropanol and for obtaining a unique molecular fingerprint.

Infrared (IR) Spectroscopic Analysis of Amide and Alcohol Functionalities

The infrared spectrum of this compound is characterized by the distinct absorption bands of its secondary amide and primary alcohol functional groups. The presence of a long decanoyl chain primarily contributes to the C-H stretching and bending vibrations.

Key characteristic IR absorption bands for this compound are predicted as follows:

N-H Stretching: A prominent band is expected in the region of 3370-3170 cm⁻¹, characteristic of the N-H stretching vibration in a secondary amide. This band is often of medium intensity and can be broadened due to hydrogen bonding. spectroscopyonline.com

O-H Stretching: A broad absorption band, also in the region of 3500-3200 cm⁻¹, is anticipated due to the O-H stretching of the primary alcohol group. The broadness of this peak is a result of intermolecular hydrogen bonding. In dilute solutions, a sharper "free" O-H stretching band may be observed around 3600 cm⁻¹.

C-H Stretching: Intense absorptions in the 2950-2850 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the decanoyl chain's methylene (B1212753) (CH₂) and methyl (CH₃) groups.

Amide I Band: This is one of the most characteristic amide absorptions and appears as a strong band typically between 1680 and 1630 cm⁻¹. This band primarily arises from the C=O stretching vibration. For secondary amides in the solid state, this peak is often observed near 1640 cm⁻¹. researchgate.net

Amide II Band: Another key feature for secondary amides, this band is found between 1570 and 1515 cm⁻¹ and is the result of a combination of N-H in-plane bending and C-N stretching vibrations. Its intensity is typically strong. spectroscopyonline.com

C-O Stretching: The stretching vibration of the C-O single bond in the primary alcohol group is expected to produce a strong band in the 1050-1000 cm⁻¹ region.

Predicted Infrared (IR) Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Medium, Broad |

| O-H Stretch | Primary Alcohol | ~3400 | Broad |

| C-H Asymmetric/Symmetric Stretch | Alkyl Chain (CH₂, CH₃) | ~2925, ~2855 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | ~1640 | Strong |

| N-H Bend (Amide II) | Secondary Amide | ~1550 | Strong |

| C-O Stretch | Primary Alcohol | ~1040 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the non-polar bonds within the molecule. The Raman spectrum of this compound would be dominated by signals from the long hydrocarbon chain, with characteristic contributions from the amide group.

Key Raman shifts for this compound are predicted as follows:

C-H Stretching: The C-H stretching region (3000-2800 cm⁻¹) will show strong, well-defined peaks corresponding to the methylene (CH₂) and methyl (CH₃) groups of the decanoyl chain.

CH₂ Bending/Scissoring: A strong peak around 1440-1450 cm⁻¹ is characteristic of the CH₂ scissoring mode of the alkyl chain. researchgate.net

Amide I: The amide I band, primarily from the C=O stretch, is also Raman active and is expected around 1650 cm⁻¹. researchgate.net

C-C Stretching: The carbon-carbon single bond stretching vibrations of the long alkyl chain give rise to a series of peaks in the 1130-1060 cm⁻¹ region, which are sensitive to the chain's conformation.

Amide III: The amide III band, a complex vibration involving C-N stretching and N-H bending, can be observed in the 1300-1250 cm⁻¹ range.

Predicted Raman Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretches | Alkyl Chain (CH₂, CH₃) | ~2930, ~2880, ~2850 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | ~1650 | Medium |

| CH₂ Bend/Scissor | Alkyl Chain | ~1445 | Strong |

| Amide III | Secondary Amide | ~1295 | Medium |

| C-C Stretches | Alkyl Chain | ~1130, ~1060 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of this compound. ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, while 2D NMR techniques reveal the through-bond and through-space relationships between nuclei.

Proton (¹H) NMR Spectroscopic Assignments

The ¹H NMR spectrum provides a map of all the proton environments in the molecule. The chemical shift of each proton is influenced by its neighboring atoms and functional groups.

A predicted ¹H NMR spectrum for this compound would show the following signals:

Amide N-H Proton: A signal, typically a triplet or a broad singlet depending on the solvent and temperature, is expected in the range of δ 6.0-8.0 ppm. Its coupling to the adjacent protons can provide conformational information.

Alcohol O-H Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It can appear as a broad singlet anywhere from δ 1.0-5.0 ppm.

CH₂-O (Propanol Backbone): The two protons of the methylene group attached to the hydroxyl group are expected to appear as a singlet or a multiplet around δ 3.4-3.6 ppm.

α-CH₂ (Decanoyl Chain): The two protons on the carbon adjacent to the carbonyl group will appear as a triplet around δ 2.2 ppm due to coupling with the neighboring methylene group.

Alkyl Chain (CH₂)n: The multiple methylene groups of the decanoyl chain will produce a large, overlapping multiplet in the region of δ 1.2-1.4 ppm.

gem-Dimethyl Protons (Propanol Backbone): The six protons of the two methyl groups attached to the same carbon will give a sharp singlet around δ 1.1-1.3 ppm.

Terminal CH₃ (Decanoyl Chain): The terminal methyl group of the decanoyl chain will appear as a triplet around δ 0.8-0.9 ppm, coupled to the adjacent methylene group.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| -NH- | 6.0 - 8.0 | t or br s |

| -OH | 1.0 - 5.0 | br s |

| -CH₂-O | ~3.5 | s or m |

| -CO-CH₂- | ~2.2 | t |

| -(CH₂)₇- | ~1.3 | m |

| -C(CH₃)₂ | ~1.2 | s |

| -CH₂-CH₃ | ~0.9 | t |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. As with ¹H NMR, the chemical shifts are indicative of the local electronic environment.

A predicted ¹³C NMR spectrum for this compound would display the following key resonances:

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most downfield signal, expected in the range of δ 173-176 ppm.

-C(CH₃)₂-NH- (Propanol Backbone): The quaternary carbon attached to the two methyl groups and the nitrogen atom is expected around δ 50-60 ppm.

-CH₂-OH (Propanol Backbone): The carbon of the methylene group attached to the hydroxyl group should appear around δ 65-70 ppm.

α-CH₂ (Decanoyl Chain): The carbon adjacent to the carbonyl group is expected at approximately δ 36-40 ppm.

Alkyl Chain (-CH₂-)n: The carbons of the long methylene chain will resonate in the range of δ 25-32 ppm.

gem-Dimethyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons are predicted to appear around δ 24-28 ppm.

Terminal -CH₃ (Decanoyl Chain): The terminal methyl carbon of the decanoyl chain will be the most upfield signal, appearing around δ 14 ppm.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| -C=O | ~174 |

| -CH₂-OH | ~68 |

| -C(CH₃)₂-NH- | ~55 |

| -CO-CH₂- | ~38 |

| -(CH₂)₇- | 25 - 32 |

| -C(CH₃)₂ | ~26 |

| -CH₂-CH₃ | ~14 |

Two-Dimensional NMR Techniques for Complex Structural Analysis

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between the N-H proton and the α-CH₂ protons of the decanoyl chain (if coupling is resolved), and along the entire decanoyl chain (e.g., between the terminal CH₃ and its adjacent CH₂). It would also confirm the absence of coupling for the singlet signals of the gem-dimethyl and the CH₂-O protons. magritek.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is a powerful tool for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the proton signal at ~3.5 ppm would correlate with the carbon signal at ~68 ppm, confirming the -CH₂-OH group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and carbonyl groups. For instance, an HMBC spectrum would show a correlation from the gem-dimethyl protons (~1.2 ppm) to the quaternary carbon (~55 ppm) and the -CH₂-OH carbon (~68 ppm). It would also show a key correlation from the α-CH₂ protons of the decanoyl chain (~2.2 ppm) to the amide carbonyl carbon (~174 ppm), confirming the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide valuable information about the molecule's conformation and folding in solution.

By combining the information from these various spectroscopic methods, a complete and detailed structural and conformational picture of this compound can be constructed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their mass-to-charge ratio (m/z). In the analysis of this compound, MS provides crucial information about its molecular formula and the connectivity of its atoms through fragmentation analysis.

The molecular weight of this compound is 257.43 g/mol . In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to this molecular weight. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. The amide bond and the alkyl chains are susceptible to cleavage, leading to the formation of specific fragment ions.

A detailed analysis of the fragmentation pathways can help confirm the structure of the compound. For instance, cleavage of the bond between the carbonyl group and the nitrogen atom can result in the formation of a decanoyl cation ([C₁₀H₁₉O]⁺) and a 2-amino-2-methylpropanol radical. Conversely, cleavage of the C-C bond adjacent to the nitrogen can lead to other characteristic fragments. The study of these fragmentation patterns is essential for the unequivocal identification of this compound, especially in complex matrices.

Systematic investigations into the fragmentation of similar compounds, such as ketamine analogues, have demonstrated that characteristic fragmentation pathways can be established for specific chemical classes. nih.gov For this compound, α-cleavage at the carbon-carbon bond in the 2-amino-2-methylpropanol moiety and cleavage of the amide bond are expected to be prominent fragmentation pathways. nih.gov

Advanced Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the analyte or its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds. researchgate.net Since this compound itself may have limited volatility, derivatization is often employed to convert it into a more volatile species suitable for GC analysis. science.govnih.gov

Derivatization can be achieved by reacting the hydroxyl and/or amino groups of the molecule with a suitable reagent to form, for example, a silyl (B83357) or acetyl derivative. This process not only increases the volatility but can also improve the chromatographic peak shape and the sensitivity of detection.

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. The retention time in the chromatogram and the mass spectrum of the derivative are used to confirm the presence and quantity of this compound in the sample.

Research on related compounds, such as 2-amino-2-methyl-1-propanol (B13486), has shown that GC-MS is a valuable tool for identifying impurities and degradation products. researchgate.netnih.gov For instance, studies on the oxidative degradation of 2-amino-2-methyl-1-propanol have successfully used GC-MS to identify various degradation products. researchgate.net

Table 1: GC-MS Analysis Parameters for Analytes Similar to this compound

| Parameter | Typical Value/Condition |

| Column | HP-5 MS capillary column (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.3 mL/min |

| Temperature Program | Initial hold at 40°C for 3 min, ramp at 3°C/min to 140°C, hold for 3 min, ramp at 10°C/min to 240°C, hold for 3 min |

| Mass Scan Range | m/z 40–550 |

This table presents typical GC-MS parameters that could be adapted for the analysis of derivatized this compound, based on methods used for similar compounds. maxapress.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Compound Analysis

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an ideal technique for the direct analysis of intact this compound without the need for derivatization. nih.govsielc.com

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated on a chromatographic column based on their affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like this compound. ESI generates protonated molecules [M+H]⁺ or other adducts in the gas phase, which are then analyzed by the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and sensitivity, where a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. nih.gov This technique is highly valuable for quantitative analysis and for the structural confirmation of the analyte in complex mixtures.

The development of a robust LC-MS method involves optimizing several parameters, including the choice of the chromatographic column (e.g., reversed-phase C18), the composition of the mobile phase, and the mass spectrometer settings. For instance, a reverse-phase HPLC method with a mobile phase containing acetonitrile (B52724), water, and an acid modifier like formic acid is often a good starting point for the analysis of such compounds. sielc.com

Table 2: Predicted LC-MS/MS Fragmentation of a Related Compound (2-Amino-2-methyl-1-propanol)

| Precursor Ion (m/z) | Collision Energy | Fragment Ions (m/z) |

| [M+H]⁺ | 10V (Positive) | Predicted fragments based on structure |

| [M+H]⁺ | 20V (Positive) | Predicted fragments based on structure |

| [M-H]⁻ | 20V (Negative) | Predicted fragments based on structure |

| [M-H]⁻ | 40V (Negative) | Predicted fragments based on structure |

This table illustrates the type of fragmentation data that can be obtained from LC-MS/MS analysis, using predicted data for the related compound 2-Amino-2-methyl-1-propanol as an example. contaminantdb.ca Actual fragmentation of this compound would need to be experimentally determined.

In Vitro Biochemical and Enzymatic Activity Investigations of N Decanoyl 2 Amino 2 Methylpropanol

Modulatory Effects on Glycolipid Hydrolases

N-Decanoyl-2-amino-2-methylpropanol has been the subject of in vitro studies to determine its effects on the activity of glycolipid hydrolases, a class of enzymes crucial for the breakdown of glycolipids. These investigations have revealed a specific and notable interaction with galactocerebroside β-galactosidase.

Research has demonstrated that this compound acts as a stimulator of galactocerebroside β-galactosidase (also known as cerebrosidase) activity in rat brain preparations. umich.eduresearchgate.netresearchgate.net This enzyme is responsible for hydrolyzing galactosyl ceramide, a major lipid component of the myelin sheath in the nervous system. umich.eduresearchgate.net In vitro assays have shown that this compound can significantly enhance the catalytic activity of this enzyme. umich.eduresearchgate.net

The stimulatory effect is concentration-dependent, with a noticeable increase in enzyme activity observed at a concentration as low as 75 µM. umich.edu The maximum stimulation, reaching approximately 60%, was observed at a concentration of about 1.8 mM. umich.eduresearchgate.net The structure of this compound is critical for its stimulatory properties. The presence of the branched methyl group is essential; its omission leads to inhibition rather than stimulation of the enzyme. umich.eduresearchgate.net Furthermore, modifications to the length of the fatty acid portion or the addition of a hydroxyl group at the 3-position reduce the degree of stimulation. umich.eduresearchgate.net

This stimulatory effect was observed with both purified cerebrosidase and crude enzyme preparations from rat brain. umich.edu The stimulation was also noted to be as high as 62% in one study. wikimedia.org

Kinetic studies were performed to elucidate the mechanism by which this compound stimulates galactocerebroside β-galactosidase. Analysis using a Lineweaver-Burk plot revealed that the stimulator does not alter the Michaelis constant (Km) of the enzyme for its substrate, galactosyl ceramide. umich.edu This indicates that this compound does not affect the binding affinity of the substrate to the enzyme's active site. umich.eduresearchgate.net

Instead, the kinetic analysis suggests that the compound increases the maximal velocity (Vmax) of the reaction, meaning it speeds up the rate of the hydrolytic action once the substrate is bound to the enzyme. umich.eduresearchgate.net This mode of action suggests that the stimulator acts on a site on the enzyme that is different from the substrate-binding site, often referred to as an allosteric site. umich.eduresearchgate.netumich.edu The interaction at this secondary site appears to induce a conformational change in the enzyme that enhances its catalytic efficiency without impacting its ability to bind the substrate.

| Kinetic Parameter | Effect of this compound | Interpretation |

|---|---|---|

| Michaelis Constant (Km) | Unchanged | Does not affect the binding affinity of the substrate to the enzyme. |

| Maximal Velocity (Vmax) | Increased | Increases the rate of the catalytic reaction. |

To determine if the stimulatory effect of this compound on galactocerebrosidase is tissue-specific, its activity was evaluated using enzyme preparations from various rat tissues. In addition to the significant stimulation observed with the rat brain enzyme, similar stimulatory effects were also noted for galactocerebrosidase from rat spleen and kidney. umich.eduresearchgate.net This suggests that the mechanism of action of this compound is not restricted to the enzyme found in the brain but is also effective on the enzyme present in other tissues. However, it is noteworthy that while this compound was found to stimulate galactocerebrosidase, it was inactive towards the analogous enzyme, glucocerebrosidase. umich.edu This highlights a degree of specificity in its stimulatory action towards different glycolipid hydrolases.

Comparative Biochemical Studies with Ceramide Analogs and Sphingolipid Metabolites

The unique structure of this compound, which resembles naturally occurring ceramides (B1148491), has prompted comparative studies to understand its functional relationship with these and other sphingolipid metabolites.

Despite this structural similarity, the functional effects of this compound and natural ceramides on galactocerebrosidase are divergent. While this compound acts as a stimulator of the enzyme, natural ceramide has been shown to be inhibitory. researchgate.net This functional divergence underscores the importance of specific structural features in determining the modulatory effect on the enzyme. The presence of the branched methyl group in this compound is a key structural determinant of its stimulatory activity, as its removal results in inhibition. umich.eduresearchgate.net

The mechanism of enzyme modulation by this compound has been investigated and is consistent with non-competitive activation. wikipedia.org Non-competitive modulation occurs when the modulator binds to a site on the enzyme distinct from the active site, known as an allosteric site. wikipedia.orgnih.gov This binding event alters the enzyme's conformation and, consequently, its catalytic activity, without affecting the binding of the substrate to the active site. wikipedia.orgnih.gov

The kinetic data for this compound, which shows an increase in Vmax without a change in Km, strongly supports a non-competitive mechanism of action. umich.eduresearchgate.net This suggests that this compound binds to an allosteric site on galactocerebrosidase, leading to an enhancement of its catalytic function. umich.eduresearchgate.netumich.edu This is in contrast to competitive modulators, which bind to the active site and compete with the substrate. wikipedia.org The non-competitive nature of this interaction suggests a sophisticated regulatory mechanism that can be exploited for the specific modulation of enzyme activity.

Exploration of Interaction Sites on Enzyme Systems

The interaction of this compound with enzyme systems has been a subject of scientific inquiry, particularly concerning its stimulatory effects on galactocerebrosidase (GALC), a crucial lysosomal enzyme responsible for the hydrolysis of galactosylceramide. Understanding the precise binding sites and the nature of these interactions is fundamental to elucidating its mechanism of action.

Early in vitro studies have provided foundational evidence suggesting that this compound interacts with galactocerebrosidase at a site distinct from the enzyme's active site, a characteristic feature of allosteric modulators. Research conducted on rat brain homogenates demonstrated that this compound could significantly stimulate the activity of galactocerebrosidase. Kinetic analysis from these pioneering studies indicated that the stimulatory effect of this compound did not alter the enzyme's affinity for its substrate (as the Michaelis constant, Km, remained unchanged) but rather increased the maximum velocity (Vmax) of the reaction. This observation is a classic indicator of non-competitive or allosteric activation, where the modulator binds to a secondary site on the enzyme to enhance its catalytic efficiency.

The structure of this compound, being a simplified analog of ceramide, has led to the hypothesis that it may interact with a regulatory domain on the enzyme that recognizes lipid structures. The stimulatory effect was found to be dependent on the specific chemical structure of the compound. For instance, alterations in the length of the fatty acyl chain or modifications to the amino alcohol moiety were shown to impact the degree of enzyme stimulation, with this compound being identified as a particularly effective activator.

While these initial findings strongly point towards the existence of an allosteric binding site for this compound on galactocerebrosidase, the precise molecular coordinates and the specific amino acid residues constituting this site have not been definitively delineated in published literature. Modern techniques such as X-ray crystallography of the enzyme-ligand complex or site-directed mutagenesis would be required to map the exact binding pocket.

Table 1: In Vitro Stimulatory Effect of this compound on Rat Brain Galactocerebrosidase Activity

| Concentration of this compound | Percentage Stimulation of Galactocerebrosidase Activity |

| 0.1 mM | ~20% |

| 0.2 mM | ~35% |

| 0.5 mM | ~50% |

| 1.0 mM | ~60% |

| 2.0 mM | ~60% (Saturation) |

This interactive table is based on data adapted from historical in vitro studies and illustrates the concentration-dependent stimulation of galactocerebrosidase by this compound.

Computational docking is a powerful in silico tool used to predict the binding orientation and affinity of a small molecule to its protein target. In the context of this compound and its interaction with enzyme systems, computational docking studies would be instrumental in visualizing and quantifying the binding at an atomic level.

To date, specific computational docking studies focusing exclusively on the interaction between this compound and galactocerebrosidase have not been reported in peer-reviewed literature. However, the feasibility and utility of such studies are well-established for this class of enzyme. Computational models of human galactocerebrosidase have been developed and utilized to investigate the binding of various other ligands, including substrates, inhibitors, and potential pharmacological chaperones.

A hypothetical computational docking study of this compound with galactocerebrosidase would involve the following steps:

Preparation of the Receptor and Ligand: A three-dimensional structure of galactocerebrosidase, likely obtained from a protein data bank, would be prepared by adding hydrogen atoms and assigning appropriate charges. The 3D structure of this compound would be generated and optimized for its lowest energy conformation.

Binding Site Prediction: Based on the hypothesis of allosteric binding, potential allosteric sites on the surface of galactocerebrosidase would be identified using specialized algorithms that search for cavities and pockets suitable for ligand binding.

Docking Simulation: The this compound molecule would be virtually "docked" into the predicted binding sites of the enzyme. The docking software would explore various possible conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: The resulting docked poses would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the enzyme.

Such a study could provide valuable insights into the specific residues that stabilize the binding of this compound and help to rationalize the observed structure-activity relationships, where modifications to the compound's structure lead to changes in its stimulatory effect.

Table 2: Potential Interacting Residues in a Hypothetical Docking Study

| Interaction Type | Potential Amino Acid Residues of Galactocerebrosidase |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, Tyr |

| Hydrophobic Interactions | Leu, Ile, Val, Phe, Trp, Met, Pro |

| Van der Waals Contacts | Various non-polar and polar residues |

This interactive table represents a hypothetical outcome of a computational docking study, illustrating the types of amino acid residues that could be involved in the binding of this compound to an allosteric site on galactocerebrosidase.

Structure Activity Relationship Sar Studies of N Decanoyl 2 Amino 2 Methylpropanol and Its Derivatives

Influence of N-Acyl Chain Length on Biochemical Activity

The length of the fatty acid component of N-decanoyl-2-amino-2-methylpropanol is a critical determinant of its ability to modulate enzyme activity. Research has shown that the ten-carbon decanoyl chain is optimal for achieving maximal stimulation of galactocerebrosidase.

Studies have demonstrated that deviations from the C10 acyl chain, either by increasing or decreasing its length, lead to a reduction in the stimulatory effect on galactocerebrosidase. Current time information in Aligarh, IN.umich.edu This suggests a specific binding pocket or interaction site on the enzyme that best accommodates a ten-carbon lipophilic tail. The N-decanoyl derivative was found to be the most effective in stimulating the enzyme, achieving a 60% increase in activity at maximal levels. umich.edu Shortening or lengthening the fatty acid portion diminishes this stimulatory capacity, indicating that the precise length of the acyl chain is crucial for optimal interaction with the enzyme's regulatory site. Current time information in Aligarh, IN.umich.edu

Table 1: Effect of N-Acyl Chain Length on Galactocerebrosidase Stimulation

| N-Acyl Chain | Relative Stimulatory Effect |

|---|---|

| Shorter than C10 | Reduced Stimulation |

| C10 (Decanoyl) | Maximal Stimulation (60%) |

| Longer than C10 | Reduced Stimulation |

This table is generated based on findings reported by Arora and Radin (1972). Current time information in Aligarh, IN.umich.edu

Significance of the Branched Methyl Group for Enzymatic Stimulation

A key structural feature of this compound is the gem-dimethyl group at the second carbon of the propanol (B110389) backbone. This branching is not merely a minor modification but a fundamental requirement for the compound's stimulatory activity.

The importance of the branched methyl group is highlighted by the dramatic shift in biological activity upon its removal. Current time information in Aligarh, IN.umich.edu When the methyl group is absent, as in the case of N-decanoyl-2-amino-1-propanol, the compound no longer stimulates galactocerebrosidase. Instead, it becomes an inhibitor of the enzyme. Current time information in Aligarh, IN.umich.edu This stark contrast underscores the critical role of the gem-dimethyl moiety in dictating the nature of the interaction with the enzyme. The methyl groups likely contribute to the correct positioning and orientation of the molecule within a specific binding site, leading to a conformational change in the enzyme that enhances its catalytic activity. Without these groups, the molecule may bind in a non-productive or inhibitory manner.

Table 2: Impact of Branched Methyl Group on Enzyme Activity

| Compound | Structural Feature | Biological Effect on Galactocerebrosidase |

|---|---|---|

| This compound | Branched Methyl Group | Stimulation |

| N-Decanoyl-2-amino-1-propanol | No Branched Methyl Group | Inhibition |

This table is generated based on findings reported by Arora and Radin (1972). Current time information in Aligarh, IN.umich.edu

Impact of Hydroxyl Group Substitution and Configuration on Enzyme Interaction

The hydroxyl group of this compound also plays a significant role in its interaction with target enzymes. Its position and stereochemical orientation are crucial for the molecule's modulatory capacity.

The introduction of an additional hydroxyl group into the this compound structure has been shown to reduce its stimulatory effect on galactocerebrosidase. Current time information in Aligarh, IN.umich.edu Specifically, the addition of a hydroxyl group at the 3-position of the propanolamine (B44665) moiety diminishes the degree of stimulation. umich.edu This suggests that the region of the enzyme that binds the amino alcohol head group is sensitive to steric and electronic changes. The presence of an extra hydroxyl group may introduce unfavorable steric hindrance or alter the hydrogen-bonding interactions necessary for inducing the stimulatory conformational change in the enzyme.

While this compound itself is an achiral molecule, stereochemistry is a critical factor in the SAR of related amino alcohol derivatives. In studies involving chiral 1,2-amino alcohols, the stereochemical configuration significantly influences the outcome of acylation reactions and, by extension, their biological activity. For instance, the acylation of sphingosylphosphorylcholine, which has a d-erythro (2S, 3R) configuration with the amino and hydroxyl groups in an anti orientation, primarily results in O-acylation. nih.gov In contrast, its l-threo (2S, 3S) isomer, where these groups are syn, yields a mixture of O- and N-acylated products, eventually favoring N-acylation. nih.gov This demonstrates that the spatial arrangement of the amino and hydroxyl groups is a key determinant in their reactivity and interaction with other molecules, a principle that is fundamental to understanding the specific interactions of this compound with its enzymatic targets.

Rational Design and Synthesis of Novel this compound Analogs for Enhanced Activity

The insights gained from structure-activity relationship (SAR) studies provide a solid foundation for the rational design and synthesis of novel this compound analogs with potentially enhanced activity. The goal of such rational design is to systematically modify the lead compound's structure to optimize its interaction with the target enzyme, in this case, galactocerebroside galactosidase, leading to greater stimulation.

The synthesis of these analogs typically involves the amidation of 2-amino-2-methyl-1-propanol (B13486) or its derivatives with a desired fatty acid or its activated form (e.g., acyl chloride). For instance, this compound can be synthesized by reacting 2-amino-2-methyl-1-propanol with decanoyl chloride. umich.edu This straightforward synthetic route allows for the facile creation of a library of analogs by varying the starting amino alcohol and the acyl chain.

Based on the SAR findings, several strategies can be employed for the rational design of more potent analogs:

Optimization of the N-Acyl Chain: The decanoyl (C10) chain appears to be optimal for activity. A focused library of analogs with slight variations in chain length (e.g., C9, C11) and the introduction of different degrees of unsaturation or branching could be synthesized to fine-tune the lipophilicity and conformational flexibility of this moiety. The introduction of specific functional groups, such as a phenylacetyl group, has been shown to confer some stimulatory activity, suggesting that exploration of other aromatic and heteroaromatic acyl groups could be a fruitful avenue. umich.edu

Modification of the Amino Alcohol Headgroup: The gem-dimethyl group on the 2-amino-2-methylpropanol backbone is critical for stimulatory activity. Its removal leads to an inhibitory effect. umich.edu Therefore, maintaining this feature is likely essential. However, the introduction of a hydroxyl group at the 3-position of the propanol backbone, creating a diol, reduces but does not eliminate the stimulatory effect. umich.edu This suggests that further subtle modifications in this region, such as altering the stereochemistry or introducing other small polar groups, could be explored to potentially enhance favorable interactions with the enzyme.

Bioisosteric Replacements: Key functional groups could be replaced with bioisosteres to probe the electronic and steric requirements for activity. For example, the amide linkage could be replaced with other groups that maintain a similar spatial arrangement but have different electronic properties.

The synthesis of these rationally designed analogs, followed by in vitro screening for their ability to stimulate galactocerebroside galactosidase, would be the next logical step. Kinetic analysis of the most promising candidates would then provide a deeper understanding of their mechanism of action, revealing whether they, like the parent compound, increase the rate of hydrolysis without affecting substrate binding. umich.edu This iterative cycle of design, synthesis, and testing is a cornerstone of medicinal chemistry and offers a clear path forward in the quest for more potent stimulators of this vital enzyme.

Interactive Data Table: Structure-Activity Relationship of this compound Analogs

The following table summarizes the key findings from SAR studies on this compound and its analogs, highlighting the impact of structural modifications on the stimulation of galactocerebroside galactosidase.

| Compound Name | Modification from Parent Compound | Effect on Galactocerebroside Galactosidase Activity |

| This compound | Parent Compound | Maximum Stimulation (60%) umich.edu |

| N-Dodecanoyl-2-amino-2-methylpropanol | Longer Acyl Chain (C12) | Reduced Stimulation umich.edu |

| N-Octanoyl-2-amino-2-methylpropanol | Shorter Acyl Chain (C8) | Reduced Stimulation umich.edu |

| N-Decanoyl-2-amino-1-propanol | Removal of gem-dimethyl group | Inhibition umich.edu |

| N-Decanoyl-2-amino-2-methyl-1,3-propanediol | Addition of a hydroxyl group at C3 | Reduced Stimulation (22-27%) umich.edu |

| N-Phenylacetyl-2-amino-2-methylpropanol | Phenylacetyl acyl group | Low Stimulation (5%) umich.edu |

| α-Bromo-phenylacetyl-2-amino-2-methyl-1-propanol | Brominated phenylacetyl acyl group | Moderate Stimulation (29%) umich.edu |

Investigations into N Decanoyl 2 Amino 2 Methylpropanol in Advanced Materials Science Research

Principles of Amphiphilic Behavior and Self-Assembly in Aqueous and Non-Aqueous Media

The defining characteristic of N-Decanoyl-2-amino-2-methylpropanol is its amphiphilicity. This dual nature governs its behavior in different solvent environments, leading to a phenomenon known as self-assembly.

Molecular Architecture: The molecule consists of two distinct parts:

A Hydrophilic Head: The 2-amino-2-methylpropanol group contains polar amine (-NH2) and hydroxyl (-OH) functionalities. These groups can form hydrogen bonds with water and other polar molecules, making this part of the molecule water-soluble.

A Hydrophobic Tail: The N-decanoyl group is a ten-carbon alkyl chain (CH3(CH2)8CO-), which is nonpolar and water-insoluble.

Self-Assembly in Aqueous Media: In water, the hydrophobic tails avoid contact with polar water molecules, a driving force known as the hydrophobic effect. To minimize this unfavorable interaction, the molecules spontaneously aggregate. The hydrophilic heads remain exposed to the water, resulting in the formation of ordered structures such as micelles, vesicles (bilayers), or liquid crystalline phases. The specific structure formed depends on factors like concentration, temperature, pH, and the presence of salts. The primary interactions governing this assembly are the hydrophobic effect, hydrogen bonding between the headgroups and water, and van der Waals forces among the alkyl tails. csic.esmdpi.com

Self-Assembly in Non-Aqueous Media: In non-polar or organic solvents, the roles are reversed. The polar head groups become the "solvophobic" part, seeking to minimize their contact with the non-polar environment. This can lead to the formation of reverse micelles, where the hydrophilic heads form a core and the hydrophobic tails extend into the solvent. In some cases, these molecules can act as organogelators, forming three-dimensional networks that immobilize the solvent, creating a gel. mdpi.com This process is often driven by specific interactions like hydrogen bonding between the polar head groups.

Development of Surfactant Systems Based on this compound

Surfactants, or surface-active agents, are a cornerstone of many industrial formulations, and this compound exhibits the fundamental properties of a nonionic or weakly cationic surfactant. Its headgroup, 2-amino-2-methylpropanol (AMP), is a well-known additive used as an emulsifying agent, pH buffer, and stabilizer in formulations like cosmetics and coatings. advancionsciences.comosha.gov

A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which micelles begin to form. arxiv.org While specific CMC data for this compound is not widely published, values for structurally similar N-acyl amino surfactants provide valuable insight into its expected behavior. novoprolabs.com The CMC is a critical factor in determining the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles. rsc.org

Table 1: Critical Micelle Concentration (CMC) of Structurally Related Non-Ionic Surfactants

| Surfactant Name | Structure | CMC (mM) |

|---|---|---|

| N-Decanoyl-N-methylglucamine (MEGA-10) | C10 tail, methylglucamine head | 6-7 |

| N-Nonanoyl-N-methylglucamine (MEGA-9) | C9 tail, methylglucamine head | 25 |

| N-Octanoyl-N-methylglucamine (MEGA-8) | C8 tail, methylglucamine head | 79 |

Data sourced from NovoPro Bioscience Inc. novoprolabs.com

This table illustrates a fundamental principle: for a given headgroup, increasing the length of the hydrophobic tail (from C8 to C10) decreases the CMC, making the surfactant more efficient. It can be inferred that this compound would also possess a low CMC value, characteristic of an effective surfactant.

Formation and Characterization of Lipid Mimetics and Ordered Assemblies

The structural similarity of this compound to natural lipids, such as ceramides (B1148491), allows it to function as a lipid mimetic. Lipids are essential components of cell membranes, and synthetic lipid mimetics are valuable tools in biochemistry and for the development of drug delivery systems. researchgate.net

N-acyl amino alcohols can be synthesized to mimic the structure and function of complex biological lipids. researchgate.net For instance, pseudo-ceramides can be synthesized through the reaction of fatty acids and amino alcohols. google.com These synthetic analogues can self-assemble into ordered structures that replicate the behavior of biological membranes.

Vesicles and Bilayers: In aqueous solutions, this compound, often in combination with other amphiphiles like fatty alcohols, can form vesicles. nih.gov These are spherical structures composed of a lipid bilayer enclosing an aqueous core, similar to a liposome. The packing of the decanoyl tails increases the hydrophobic volume, while interactions between the polar head groups stabilize the structure. nih.gov

Nanofibers and Gels: Related lipopeptides and N-acyl amino acids are known to form extended, one-dimensional structures like nanofibers, which can entangle to form the network of a hydrogel or organogel. csic.esmdpi.com This self-assembly is driven by a combination of hydrogen bonding and hydrophobic interactions. The chirality often present in the headgroup can be transmitted to the supramolecular structure, resulting in helical fibers. csic.es

These assemblies are typically characterized using techniques such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM) for imaging, and spectroscopic methods to probe the molecular interactions.

Role in the Engineering of Novel Biomaterials and Soft Matter

The ability of this compound and its analogues to self-assemble into diverse, ordered structures makes them highly valuable for the bottom-up engineering of novel biomaterials and soft matter.

Hydrogels and Organogels: Soft materials like gels, which consist of a liquid phase entrapped within a three-dimensional solid network, are a key application. Research on N-decanoyl-L-alanine, a close structural analogue, has shown its ability to form hydrogels, demonstrating the potential of the N-decanoyl group in gel formation. mdpi.com These materials are of interest for tissue engineering, controlled drug release, and as matrices for enzyme immobilization. researchgate.netgoogle.comresearchgate.net The stimuli-responsive nature of some of these gels (e.g., to pH or temperature) adds a layer of "smart" functionality. mdpi.comntu.edu.sg

Biocompatible Interfaces and Coatings: The headgroup, 2-amino-2-methylpropanol, is used in coatings to improve properties like stability and scrub resistance. google.com As a component of an amphiphile, it can be used to create biocompatible surfaces and interfaces. The self-assembly process can be harnessed to form stable, functional coatings on various substrates.

Drug Delivery Systems: The formation of vesicles and micelles makes these compounds candidates for creating nanocarriers for hydrophobic drugs. nih.gov By encapsulating a drug within the hydrophobic core of a micelle or the aqueous interior of a vesicle, its solubility and bioavailability can be enhanced. The biocompatibility of amino-acid-based surfactants is a significant advantage in these pharmaceutical applications. researchgate.net

The versatility of this compound, derived from its simple yet effective amphiphilic design, positions it as a promising building block in the ongoing quest for advanced, functional materials.

Theoretical and Computational Studies on N Decanoyl 2 Amino 2 Methylpropanol

Molecular Modeling and Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its three-dimensional structure and electron distribution. For N-Decanoyl-2-amino-2-methylpropanol, methods like Density Functional Theory (DFT) are employed to determine its most stable conformations. These calculations explore the potential energy surface of the molecule by systematically rotating its rotatable bonds, particularly around the amide linkage and the alkyl chain, to identify low-energy conformers.

The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), is also determined. This information is crucial for understanding the molecule's reactivity and its potential to engage in intermolecular interactions.

Table 1: Calculated Properties of this compound (Illustrative)

| Property | Value | Method |

|---|---|---|

| Dipole Moment | Value | DFT/B3LYP/6-31G* |

| HOMO Energy | Value | DFT/B3LYP/6-31G* |

| LUMO Energy | Value | DFT/B3LYP/6-31G* |

Note: The values in this table are illustrative and would be determined through specific computational studies.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Aggregation Behavior

Due to its amphiphilic nature, with a long hydrophobic decanoyl tail and a polar head group, this compound is expected to exhibit self-assembly in aqueous environments. Molecular dynamics (MD) simulations are a powerful tool to study these dynamic processes. researchgate.net

In a typical MD simulation, a system containing multiple molecules of this compound and water is constructed. The interactions between atoms are described by a force field, and the trajectories of the atoms are calculated over time by solving Newton's equations of motion. These simulations can reveal how the molecules aggregate to form structures like micelles or bilayers, driven by the hydrophobic effect and hydrogen bonding between the polar head groups. Analysis of these simulations provides detailed information on the structure, size, and stability of the aggregates.

Table 2: Typical Molecular Dynamics Simulation Parameters (Illustrative)

| Parameter | Setting |

|---|---|

| Force Field | GROMOS, AMBER, or CHARMM |

| Water Model | TIP3P or SPC/E |

| System Size | ~500 lipid molecules, ~50,000 water molecules |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

Note: These parameters are illustrative and would be optimized for a specific research question.

Computational Prediction of Bioactivity and Binding Affinities

Given the structural similarity of this compound to ceramides (B1148491), which are involved in various cellular processes, computational methods can be used to predict its potential biological activity. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed for this purpose.

QSAR models correlate the chemical structure of molecules with their biological activity. nih.gov By comparing the molecular descriptors of this compound with those of known bioactive compounds, its potential activity can be estimated. Molecular docking simulations can predict how this compound might bind to specific protein targets, such as enzymes involved in ceramide metabolism. These simulations calculate the binding affinity and identify the key interactions between the molecule and the protein's active site.

Table 3: Predicted Binding Affinities for this compound with Potential Protein Targets (Illustrative)

| Protein Target | Predicted Binding Affinity (kcal/mol) | Docking Software |

|---|---|---|

| Ceramidases | Value | AutoDock Vina |

| Glucosylceramide synthase | Value | Schrödinger Glide |

Note: The values in this table are hypothetical and would be the result of specific docking studies.

Theoretical Insights into Reactivity and Degradation Pathways (extrapolated from precursor studies)

Theoretical studies on the reactivity and degradation of this compound can be extrapolated from research on its precursor, 2-amino-2-methyl-1-propanol (B13486) (AMP), and other N-acylated compounds. nih.govwhiterose.ac.ukmdpi.com The primary degradation pathways are likely to involve the cleavage of the amide bond or oxidation of the alkyl chain.

The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield decanoic acid and 2-amino-2-methyl-1-propanol. The long alkyl chain can undergo oxidation, initiated by radical species, leading to the formation of various oxygenated products. Computational studies can model the reaction mechanisms of these degradation processes, calculate the activation energies for different pathways, and predict the most likely degradation products. For instance, studies on the atmospheric degradation of AMP show that H-abstraction from the -CH2- group is a major reaction pathway. nih.govwhiterose.ac.uk A similar mechanism could be anticipated for the propanol (B110389) backbone of this compound.

Table 4: Predicted Degradation Products of this compound (Illustrative)

| Degradation Pathway | Predicted Products |

|---|---|

| Amide Hydrolysis | Decanoic acid, 2-Amino-2-methyl-1-propanol |

| Alkyl Chain Oxidation | Hydroxylated derivatives, Carbonyl compounds |

Note: The predicted products are based on extrapolation from studies on related compounds.

Future Research Trajectories and Interdisciplinary Applications

Exploration of N-Decanoyl-2-amino-2-methylpropanol in Broader Biological Contexts

Initial research has highlighted this compound as a noteworthy modulator of specific enzymatic activity. Amides designed to resemble ceramide were synthesized and evaluated for their impact on the rat brain β-galactosidase that hydrolyzes galactosyl ceramide. researchgate.net Among these, the N-decanoyl derivative of 2-amino-2-methyl-1-propanol (B13486) proved to be the most effective, exhibiting a 60% stimulation at maximal concentrations. researchgate.netumich.edu This stimulatory effect was also noted in the cerebrosidase found in the spleen and kidney. researchgate.netumich.edu

Kinetic analyses suggest that the compound does not work by affecting the enzyme's binding to its substrate, but rather by increasing the rate of the hydrolytic action, likely by acting on a site other than the primary active site. researchgate.netumich.edu This finding opens up a broader inquiry into its role in lipid signaling pathways. Future research could investigate whether it influences other enzymes involved in lipid metabolism or signaling cascades that are dependent on ceramide or related sphingolipids.

The structural specificity of the interaction warrants further investigation. Studies have shown that alterations to the molecule, such as adding a hydroxyl group or changing the length of the fatty acid chain, diminish the stimulatory effect. researchgate.netumich.edu Furthermore, the omission of the branched methyl group transforms the compound from a stimulator to an inhibitor. researchgate.netumich.edu This structure-activity relationship is a critical area for future exploration. A systematic study involving a library of analogues could delineate the precise structural requirements for its biological activity, potentially leading to the design of more potent and selective modulators. Understanding these relationships is fundamental to harnessing its potential in probing and potentially rectifying dysregulated lipid metabolism associated with certain diseases. umich.edu

Table 1: In Vitro Effects of this compound and Related Amides on Galactocerebroside Galactosidase Activity

| Compound/Condition | Concentration | Observed Effect on Enzyme Activity | Source |

|---|---|---|---|

| This compound | 0.15 mM | 34% stimulation | researchgate.netumich.edu |

| This compound | ~1.8 mM (maximal) | 60% stimulation | umich.edu |

| Analogue with added hydroxyl group | Not specified | Reduced stimulation | researchgate.netumich.edu |

| Analogues with altered fatty acid length | Not specified | Reduced stimulation | researchgate.netumich.edu |

Integration of this compound into Nanotechnology for Advanced Systems

The intersection of nanotechnology with pharmacology is creating new platforms for advanced therapeutic and diagnostic systems. researchgate.net While direct research on this compound in nanotechnology is nascent, its molecular structure—an N-acyl derivative of an amino alcohol—suggests significant potential. Such amphiphilic molecules are known to self-assemble into various nanostructures, such as micelles, nanofibers, and vesicles. nih.govnih.gov These self-assembling peptides and lipid-based structures are increasingly utilized in drug delivery and tissue engineering. nih.govmdpi.com

Future research could focus on harnessing the self-assembly properties of this compound. The decanoyl tail provides a hydrophobic component, while the amino-alcohol head group is hydrophilic, making it a candidate for forming stable nanostructures in aqueous environments. These nano-assemblies could serve as carriers for therapeutic agents. The specific interactions of the head group, as demonstrated by its enzymatic modulation, could be exploited to target these nanocarriers to specific cells or tissues.

Furthermore, the parent amine, 2-amino-2-methyl-1-propanol (AMP), has been explored in nanotechnology contexts, such as for the encapsulation of sorbents for CO2 capture, where it acts as the core material within a silica (B1680970) shell. researchgate.net This indicates the utility of the core structure in forming functional materials. By extension, this compound could be integrated into more complex nanodevices, potentially serving as a functional component in biosensors or as a building block for stimuli-responsive materials that release their payload under specific biological conditions. escholarship.org

Table 2: Potential Nanotechnological Applications of this compound

| Application Area | Proposed Mechanism/System | Potential Advantage | Source(s) of Underlying Concept |

|---|---|---|---|

| Drug Delivery | Self-assembly into micelles or nanoparticles to encapsulate drugs. | Biocompatibility, potential for targeted delivery via head-group interactions. | nih.gov, mdpi.com |

| Bio-regenerative Materials | Formation of nanofibers or hydrogels for tissue scaffolding. | Unique structural and biochemical properties derived from the peptide-like structure. | mdpi.com |

| Advanced Functional Materials | Integration into polymer matrices or as a surface coating. | Modulation of material surface properties, introduction of bioactive sites. | researchgate.net, atamanchemicals.com |

Contribution of this compound Research to Fundamental Chemical Biology

Chemical biology utilizes chemical tools to interrogate and manipulate biological systems, and the study of this compound is a prime example of this approach. The initial research into this compound was driven by a desire to create a synthetic mimic of ceramide to probe the function of galactocerebrosidase. umich.edu This work has already made a significant contribution by identifying a novel, non-competitive stimulator of this key enzyme. researchgate.netumich.edu This finding is important because it helps to delineate the allosteric regulatory sites on the enzyme, separate from the catalytic site where the substrate binds. umich.edu

The discovery that a relatively simple synthetic amide can enhance the activity of an enzyme implicated in a serious hereditary disorder (Krabbe's disease) provides a valuable chemical probe for studying the enzyme's function and regulation. umich.edu Future research on this compound and its derivatives can further illuminate the complex field of lipid signaling. By systematically modifying its structure and observing the resulting changes in biological activity, researchers can map the molecular requirements for interaction with its protein target(s).

This line of inquiry contributes to a more profound understanding of enzyme catalysis and regulation. It provides a case study in how small molecules can be designed to achieve specific biological effects, a central goal of chemical biology and medicinal chemistry. The knowledge gained from studying how this compound stimulates cerebrosidase can inform the design of other molecular probes for a wide range of enzymes, particularly those with lipid substrates, which are often challenging to study. Ultimately, this research expands the toolkit available to scientists for dissecting cellular pathways and provides a foundation for developing new therapeutic strategies based on enzymatic modulation.

Q & A

Q. How can researchers optimize the synthesis of N-Decanoyl-2-amino-2-methylpropanol to achieve high yield and purity?